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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental design for the
ALKOVE-1 clinical trial of NVL-655, a selective fourth-generation anaplastic lymphoma kinase
(ALK) inhibitor. The included protocols for key preclinical and clinical evaluation methods are
intended to facilitate further research and development in the field of targeted cancer therapy.

Introduction to NVL-655 and the ALKOVE-1 Trial

NVL-655 is an orally bioavailable, brain-penetrant, small-molecule inhibitor of ALK. It was
specifically designed to overcome the limitations of previous generations of ALK inhibitors by
targeting a broad range of ALK resistance mutations, including the solvent front G1202R
mutation and various compound mutations. Preclinical studies have demonstrated NVL-655's
high potency against diverse ALK fusion proteins and mutations, as well as its selectivity for
ALK over the structurally related tropomyosin receptor kinase (TRK), potentially avoiding the
neurological side effects associated with dual ALK/TRK inhibition.

The ALKOVE-1 trial (NCT05384626) is a Phase 1/2 clinical study designed to evaluate the
safety, tolerability, and anti-tumor activity of NVL-655 in patients with advanced ALK-positive
non-small cell lung cancer (NSCLC) and other solid tumors. The trial consists of a dose-
escalation phase (Phase 1) to determine the recommended Phase 2 dose (RP2D) and a dose-
expansion phase (Phase 2) to further assess the efficacy of NVL-655 in specific patient
cohorts.
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ALKOVE-1 Trial Design

The ALKOVE-1 study is a multicenter, open-label, Phase 1/2 trial.
Phase 1: Dose Escalation

o Objective: To determine the maximum tolerated dose (MTD) and the recommended Phase 2
dose (RP2D) of NVL-655.

o Patient Population: Patients with locally advanced or metastatic solid tumors with a
documented ALK rearrangement or activating mutation.

» Design: Patients receive escalating doses of NVL-655, administered orally once daily.
Phase 2: Dose Expansion
o Objective: To evaluate the anti-tumor activity of NVL-655 at the RP2D.

o Patient Population: Patients are enrolled into specific cohorts based on their tumor type and
prior treatment history. For example, one cohort includes patients with ALK-positive NSCLC
who have received a prior second-generation ALK tyrosine kinase inhibitor (TKI) such as
ceritinib, alectinib, or brigatinib.

e Primary Endpoint: Overall response rate (ORR) as assessed by Response Evaluation
Criteria in Solid Tumors version 1.1 (RECIST 1.1).

Key Eligibility Criteria
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Inclusion Criteria

Exclusion Criteria

Age =18 years (a specific Phase 2 cohort allows

for 212 years).

Known oncogenic driver alteration other than
ALK.

Histologically or cytologically confirmed locally
advanced or metastatic solid tumor with a
documented ALK rearrangement or activating

mutation (Phase 1).

Known allergy or hypersensitivity to NVL-655 or

its excipients.

Histologically or cytologically confirmed locally
advanced or metastatic NSCLC with a
documented ALK rearrangement (specific

Phase 2 cohorts).

Major surgery within 4 weeks of study entry.

Evaluable disease (target or non-target)
according to RECIST 1.1 (Phase 1) or

measurable disease (Phase 2).

Ongoing anti-cancer therapy.

Adequate organ function and bone marrow

reserve.

Active participation in another therapeutic

clinical study.

Preclinical and Clinical Efficacy of NVL-655

Preclinical and clinical data have demonstrated the promising activity of NVL-655.

Preclinical Activity
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Assay Key Findings

NVL-655 shows potent inhibition of wild-type
and various mutant ALK kinases, with over 100-

In vitro Kinase Assays fold improved potency against ALK G1202R
single and compound mutations compared to
approved ALK TKis.

NVL-655 effectively inhibits the viability of ALK-
Cell Viability Assays driven cancer cell lines, including those with

resistance mutations.

NVL-655 induces tumor regression in multiple
In vivo Tumor Models xenograft models, including intracranial and

patient-derived xenografts (PDXs).

NVL-655 exhibits significant selectivity for ALK

Selectivity Profile '
over TRK kinases (22-fold to >874-fold).

Clinical Activity (from ALKOVE-1)

Preliminary results from the ALKOVE-1 trial have shown encouraging anti-tumor activity in
heavily pretreated patients.

Overall Response Rate

Patient Population Dose

(ORR)
All evaluable patients All doses 38%
Patients at RP2D Recommended Phase 2 Dose 38%
Patients with G1202R mutation  All doses 69%

Patients with G1202R mutation = Recommended Phase 2 Dose 71%

Durable responses have been observed, including in patients who had previously progressed
on lorlatinib and those with central nervous system (CNS) metastases. The median duration of
response across all doses was 14.4 months.
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Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)

This protocol is used to assess the effect of NVL-655 on the viability of ALK-positive cancer cell
lines.

Materials:

ALK-positive NSCLC cell line (e.g., H3122)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

NVL-655 dissolved in DMSO

CellTiter-Glo® Luminescent Cell Viability Assay kit

96-well white, clear-bottom plates

Procedure:

e Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 uL of complete
medium and incubate overnight.

o Prepare serial dilutions of NVL-655 in complete medium.

o Remove the medium from the wells and add 100 pL of the diluted inhibitor or medium with
DMSO (vehicle control).

 Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

o Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

e Add 100 pL of CellTiter-Glo® reagent to each well.

e Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

 Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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e Measure

 To cite this document: BenchChem. [Application Notes and Protocols for the ALKOVE-1 Trial
of NVL-655]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1329299#experimental-design-for-alkove-1-trial-of-
nvl-655]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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